molecular formula C24H28ClFN2O4 B1671727 Iloperidone hydrochloride CAS No. 1299470-39-5

Iloperidone hydrochloride

Cat. No. B1671727
M. Wt: 462.9 g/mol
InChI Key: FGACDTCLJARDGD-UHFFFAOYSA-N
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Description

Iloperidone is a psychotropic agent belonging to the chemical class of piperidinyl-benzisoxazole derivatives . It is an atypical antipsychotic used to treat the symptoms of psychotic (mental) disorders, such as schizophrenia . It is also known by the brand names Fanapt and Zomaril .


Synthesis Analysis

Iloperidone has low and pH-dependent solubility, hence less bioavailability. To improve its solubility, binary (TAPOL B) and ternary complexes (TAPOL T) of the drug with Kolliphor P-188 and tartaric acid were prepared . These complexes were prepared by the melting method and characterized by DSC, powder X-ray diffraction (PXRD), FTIR, microenvironmental studies, and in vitro dissolution studies .


Molecular Structure Analysis

The molecular formula of Iloperidone hydrochloride is C24H28ClFN2O4 . Its average mass is 462.941 Da and its monoisotopic mass is 462.172150 Da .


Chemical Reactions Analysis

The study on the formulation and characterization of sublingual tablets of Iloperidone prepared by microenvironmental pH regulated approach showed that the presence of tartaric acid and polymer tremendously increases the solubility of the drug .


Physical And Chemical Properties Analysis

Iloperidone hydrochloride has a molecular formula of C24H28ClFN2O4. Its average mass is 462.941 Da and its monoisotopic mass is 462.172150 Da .

Safety And Hazards

Iloperidone should be used with caution as it can cause side effects such as dizziness, dry mouth, fatigue, nasal congestion, orthostatic hypotension, somnolence, tachycardia, and weight gain . It also increases the risk of Q-Tc interval prolongation, similar to that seen with ziprasidone .

properties

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGACDTCLJARDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iloperidone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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